

Spectroscopic Signature of (S)-N-Boc-2-morpholinecarbaldehyde: A Predictive Technical Guide

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Compound of Interest

Compound Name: (S)-N-Boc-2-morpholinecarbaldehyde

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Abstract

(S)-N-Boc-2-morpholinecarbaldehyde, a chiral building block of significant interest in pharmaceutical synthesis, presents a unique spectroscopic profile critical for its identification and characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document synthesizes foundational spectroscopic principles with comparative data from structurally related molecules to offer a robust predictive framework for researchers and drug development professionals. The causality behind experimental choices and data interpretation is emphasized to ensure technical accuracy and field-proven insight.

Introduction: The Structural Context

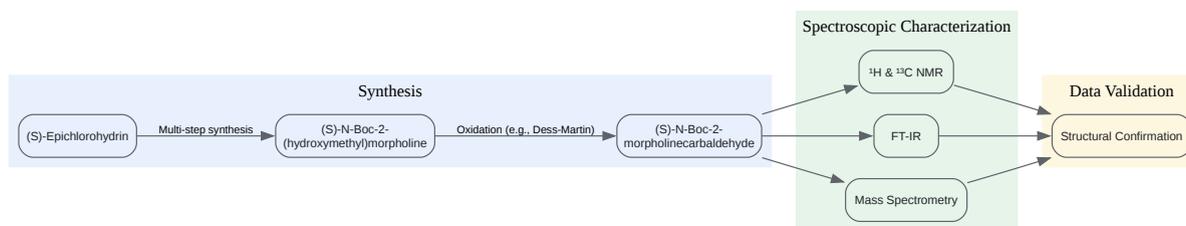
(S)-N-Boc-2-morpholinecarbaldehyde (Figure 1) is a key intermediate in medicinal chemistry, valued for its stereochemically defined morpholine scaffold and the reactive aldehyde functionality. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and solubility during synthetic transformations. An unambiguous confirmation of its molecular structure is paramount, relying on a confluence of spectroscopic techniques. This guide will deconstruct the anticipated spectroscopic data, providing a detailed roadmap for its analysis.

Figure 1: Chemical Structure of **(S)-N-Boc-2-morpholinecarbaldehyde**

Caption: Structure of (S)-tert-butyl 2-formylmorpholine-4-carboxylate.

Synthesis and Spectroscopic Analysis Workflow

The common synthesis route to **(S)-N-Boc-2-morpholinecarbaldehyde** involves the oxidation of the corresponding primary alcohol, (S)-N-Boc-2-(hydroxymethyl)morpholine. This precursor can be synthesized from (S)-epichlorohydrin.[1] The workflow for synthesis and subsequent characterization is a critical, self-validating process.



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Caption: A typical workflow for the synthesis and spectroscopic validation of **(S)-N-Boc-2-morpholinecarbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **(S)-N-Boc-2-morpholinecarbaldehyde**, both ^1H and ^{13}C NMR will provide distinct and complementary information.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals corresponding to the aldehyde proton, the morpholine ring protons, and the protons of the Boc group. The chirality at the C2 position introduces diastereotopicity for the methylene protons on the morpholine ring, leading to more complex splitting patterns than in achiral analogs.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Rationale
Aldehyde (-CHO)	9.5 - 9.7	Doublet	~2-3	The aldehyde proton is highly deshielded and will show a small coupling to the adjacent C2 proton.
Morpholine C2-H	4.0 - 4.2	Multiplet	-	This proton is adjacent to the electron-withdrawing aldehyde and oxygen atom, resulting in a downfield shift.
Morpholine C3-H (axial & equatorial)	2.8 - 3.2 and 3.8 - 4.0	Multiplets	Geminal and Vicinal	These protons are diastereotopic and adjacent to the nitrogen atom. The Boc group's influence will cause a general downfield shift compared to an unprotected morpholine.
Morpholine C5-H (axial & equatorial)	2.8 - 3.2 and 3.8 - 4.0	Multiplets	Geminal and Vicinal	Similar to C3 protons, these are influenced by

				the nitrogen and the Boc group.
Morpholine C6-H (axial & equatorial)	3.5 - 3.9	Multiplets	Geminal and Vicinal	These protons are adjacent to the ring oxygen, leading to a downfield shift.
Boc (-C(CH ₃) ₃)	~1.45	Singlet	-	The nine equivalent protons of the tert-butyl group will appear as a strong singlet.

Note: Predicted chemical shifts are based on standard functional group ranges and analysis of similar N-Boc protected structures.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The number of signals will reflect the molecular symmetry (or lack thereof).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde (C=O)	198 - 202	The aldehyde carbonyl carbon is highly deshielded.
Boc (C=O)	154 - 156	The carbamate carbonyl carbon is also deshielded but less so than the aldehyde.
Boc (-C(CH ₃) ₃)	79 - 81	The quaternary carbon of the Boc group.
Morpholine C2	75 - 78	This carbon is attached to both the aldehyde and the ring oxygen, causing a significant downfield shift.
Morpholine C6	66 - 68	Adjacent to the ring oxygen.
Morpholine C3	45 - 48	Adjacent to the nitrogen atom.
Morpholine C5	40 - 43	Adjacent to the nitrogen atom.
Boc (-C(CH ₃) ₃)	~28.5	The three equivalent methyl carbons of the Boc group.

Note: Predicted chemical shifts are based on established ranges for these functional groups and data from related morpholine derivatives.[\[2\]](#)[\[3\]](#)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(S)-N-Boc-2-morpholinecarbaldehyde** in ~0.6 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
- 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are highly recommended for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of **(S)-N-Boc-2-morpholinecarbaldehyde** will be dominated by absorptions from the aldehyde and carbamate groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Intensity	Rationale
~2975, ~2860	C-H (alkane)	Stretching	Medium-Strong	From the Boc group and morpholine ring C-H bonds.
~2820, ~2720	C-H (aldehyde)	Stretching (Fermi doublet)	Weak-Medium	This pair of bands is characteristic of an aldehyde C-H stretch.[4]
~1735	C=O (aldehyde)	Stretching	Strong	The strong carbonyl absorption for the aldehyde.
~1695	C=O (carbamate)	Stretching	Strong	The carbonyl of the Boc protecting group, typically at a slightly lower wavenumber than an ester.
~1250, ~1160	C-N, C-O	Stretching	Strong	Complex vibrations associated with the carbamate and morpholine ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

Ion	Predicted m/z	Rationale
[M+H] ⁺	216.1230	Protonated molecular ion (C ₁₀ H ₁₈ NO ₄ ⁺).
[M+Na] ⁺	238.1049	Sodium adduct, commonly observed in ESI.
[M-C ₄ H ₈ +H] ⁺	160.0655	Loss of isobutylene from the Boc group is a characteristic fragmentation pathway.
[M-Boc+H] ⁺	116.0706	Loss of the entire Boc group (C ₅ H ₉ O ₂).

The fragmentation pattern, particularly the loss of isobutylene and the entire Boc group, serves as a strong diagnostic tool for N-Boc protected compounds.

Conclusion

The spectroscopic characterization of **(S)-N-Boc-2-morpholinecarbaldehyde** is a multifaceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework based on established principles and comparative data, enabling researchers to confidently identify and assess the purity of this important chiral building block. The provided protocols and expected data serve as a benchmark for the successful synthesis and characterization of this compound, reinforcing the principles of scientific integrity and experimental validation.

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